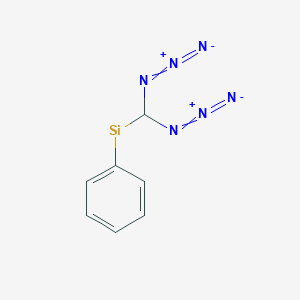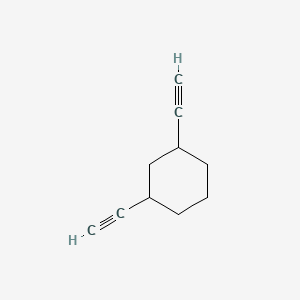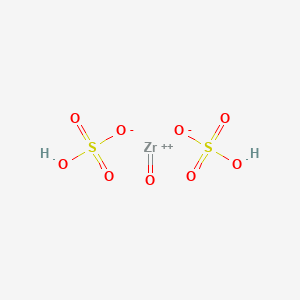
Diazidomethylphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazidomethylphenylsilane is an organosilicon compound with the molecular formula C7H8N6Si. It is characterized by the presence of two azido groups attached to a silicon atom, which is also bonded to a phenyl group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazidomethylphenylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylphenylsilane with sodium azide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as a product. The general reaction scheme is as follows:
[ \text{ClCH}_2\text{PhSiCl}_3 + 2 \text{NaN}_3 \rightarrow \text{(N}_3\text{CH}_2\text{PhSi(N}_3)_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Diazidomethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: Reduction of the azido groups can lead to the formation of amines.
Substitution: The azido groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like sodium halides or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diazidomethylphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of diazidomethylphenylsilane involves the reactivity of its azido groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and application. For example, in drug delivery systems, the azido groups can be used to attach the compound to specific biomolecules, facilitating targeted delivery .
Comparación Con Compuestos Similares
Chloromethylphenylsilane: Similar structure but with chlorine instead of azido groups.
Trimethylsilyl azide: Contains azido groups but with different silicon substituents.
Phenylsilane: Lacks azido groups but has a similar phenyl-silicon structure.
Uniqueness: Diazidomethylphenylsilane is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse applications. The combination of azido and phenyl groups attached to silicon makes it a versatile compound for various chemical transformations and industrial uses .
Propiedades
Número CAS |
30540-34-2 |
|---|---|
Fórmula molecular |
C7H6N6Si |
Peso molecular |
202.25 g/mol |
InChI |
InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
OEFVZUSGFRWBOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















